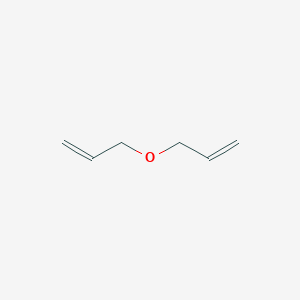

Allyl ether

Descripción

Propiedades

IUPAC Name |

3-prop-2-enoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVJXMYDOSMEPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O, Array | |

| Record name | DIALLYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIALLYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71586-81-7 | |

| Record name | Poly(allyl ether) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71586-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8060321 | |

| Record name | 3-(2-Propenoxy)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diallyl ether appears as a liquid with an odor of radishes. Less dense than water. May be toxic by ingestion, skin absorption, and inhalation, and may irritate skin and eyes. Vapors heavier than air. Used to make other chemicals., COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | DIALLYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIALLYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

94 °C | |

| Record name | DIALLYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

20 °F (NFPA, 2010), -6 °C | |

| Record name | DIALLYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIALLYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | DIALLYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.8 | |

| Record name | DIALLYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.4 | |

| Record name | DIALLYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, kPa at 20 °C: 5.79 | |

| Record name | DIALLYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

557-40-4 | |

| Record name | DIALLYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 3,3'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(2-Propenoxy)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI3WXY29NQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIALLYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-6 °C | |

| Record name | DIALLYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Allyl Ether Functional Group

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The allyl ether is a class of organic compounds characterized by an ether linkage to an allylic carbon, which is a saturated carbon atom adjacent to a carbon-carbon double bond (–CH₂–CH=CH₂). This unique structural motif imparts a versatile reactivity profile, making allyl ethers invaluable intermediates and protecting groups in modern organic synthesis. Their stability under a wide range of acidic and basic conditions, coupled with the ability for selective cleavage under specific, mild conditions, has established them as a cornerstone in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs).[1][2]

In drug development, the strategic use of protecting groups is often essential to mask reactive functionalities like alcohols and phenols during multi-step synthetic sequences. The this compound group serves this role exceptionally well, allowing for transformations on other parts of a molecule without unintended reactions at the hydroxyl group.[2][3] This guide provides a comprehensive overview of the core characteristics, synthesis, reactivity, and applications of the this compound functional group, with a focus on quantitative data and detailed experimental protocols.

Core Characteristics of the this compound Functional Group

Structure and Bonding

The this compound functional group consists of an oxygen atom bonded to an allyl group and another organic substituent (R). The presence of the C=C double bond in proximity to the ether linkage defines its chemical properties. The geometry around the ether oxygen is bent, similar to other ethers, with a C-O-C bond angle of approximately 112°. The molecule possesses free rotation around the C-O and C-C single bonds.

Spectroscopic Properties

The structural features of allyl ethers give rise to characteristic signals in various spectroscopic analyses, which are crucial for their identification and characterization.

-

¹H NMR Spectroscopy:

-

The protons of the terminal vinyl group (=CH₂) typically appear as a multiplet between δ 5.1 and 5.4 ppm.

-

The internal vinyl proton (–CH=) resonates further downfield as a multiplet, usually between δ 5.8 and 6.0 ppm.

-

The methylene (B1212753) protons adjacent to the ether oxygen (–O–CH₂–) are observed as a doublet around δ 3.9 to 4.1 ppm.[4]

-

-

¹³C NMR Spectroscopy:

-

The terminal vinyl carbon (=CH₂) appears at approximately 117 ppm.

-

The internal vinyl carbon (–CH=) is found further downfield around 134 ppm.

-

The methylene carbon adjacent to the ether oxygen (–O–CH₂–) resonates in the range of 68-72 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A characteristic C=C stretching vibration is observed around 1640-1650 cm⁻¹.

-

A strong C–O–C stretching band, typical for ethers, is present in the region of 1090-1150 cm⁻¹.[4]

-

The following table summarizes key physical and spectroscopic data for representative allyl ethers.

| Property | Dithis compound | Allyl Phenyl Ether | Allyl Ethyl Ether |

| Molecular Formula | C₆H₁₀O[5] | C₉H₁₀O[6] | C₅H₁₀O[7] |

| Molecular Weight | 98.14 g/mol [5] | 134.18 g/mol | 86.13 g/mol [8] |

| Boiling Point | 94 °C[5] | 85 °C @ 19 mmHg | 67 °C[8] |

| Density | 0.803 g/mL at 25 °C[5] | 0.981 g/mL at 25 °C | 0.77 g/mL[8] |

| ¹H NMR (δ, ppm) | ~5.9 (m, 2H), ~5.2 (m, 4H), ~4.0 (d, 4H) | ~7.3-6.9 (m, 5H), ~6.0 (m, 1H), ~5.3 (m, 2H), ~4.5 (d, 2H) | ~5.9 (m, 1H), ~5.2 (m, 2H), ~4.0 (d, 2H), ~3.5 (q, 2H), ~1.2 (t, 3H) |

| IR (C=C stretch, cm⁻¹) | ~1647 | ~1647 | ~1647 |

| IR (C-O stretch, cm⁻¹) | ~1100 | ~1240 (asym), ~1030 (sym) | ~1100 |

Synthesis of Allyl Ethers

The most prevalent method for synthesizing allyl ethers is the Williamson ether synthesis, a robust and versatile Sₙ2 reaction.[9][10] This method involves the reaction of an alkoxide or phenoxide with an allyl halide. Variations of this method, such as those employing phase-transfer catalysis, have been developed to improve yields and broaden the substrate scope under milder conditions.[11]

Williamson Ether Synthesis

The classical approach involves deprotonating an alcohol or phenol (B47542) with a strong base (e.g., NaH, KOH) to form the corresponding nucleophilic alkoxide/phenoxide, which then displaces a halide from an allyl halide (e.g., allyl bromide or allyl chloride).[4]

Phase-Transfer Catalysis (PTC)

The PTC method is advantageous as it avoids the need for anhydrous conditions and strong bases like NaH. A quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) iodide, TBAI) is used to transport the alkoxide/phenoxide from an aqueous or solid phase into an organic phase where it reacts with the allyl halide.[11] This technique is particularly effective for large-scale synthesis.

| Method | Base | Solvent | Catalyst | Temperature | Typical Yield | Reference |

| Classical Williamson | NaH, KOH | THF, DMF, Acetone | None | Room Temp to Reflux | Good to High | [4] |

| Solvent-Free | Solid KOH | None | TBAI (optional) | Room Temp | High (89-96%) | [4] |

| Phase-Transfer Catalysis | 50% aq. NaOH | Cyclohexane | Me(n-Oct)₃N⁺Br⁻ | 70 °C | High (88%) | [11] |

Reactivity and Deprotection Strategies

The this compound group is stable under many synthetic conditions, including strongly basic, nucleophilic, and mildly acidic environments.[1] However, its true utility lies in the variety of mild and selective methods available for its removal (deprotection).

Isomerization followed by Hydrolysis

The most common deprotection strategy involves a two-step process. First, the this compound is isomerized to the more labile prop-1-enyl ether using a transition metal catalyst (e.g., Rh(I), Ru(II)) or a strong base like potassium t-butoxide (KOtBu).[1][12] The resulting enol ether is then readily hydrolyzed under mild acidic conditions to yield the free alcohol and propanal.[12]

Transition Metal-Catalyzed Deprotection

Palladium(0) complexes, such as Pd(PPh₃)₄, are widely used to cleave allyl ethers directly. The mechanism involves the formation of a π-allyl palladium complex, which is then intercepted by a nucleophile (a "π-allyl scavenger"). This method is exceptionally mild and chemoselective.[3][13] For instance, aryl allyl ethers can be selectively cleaved in the presence of alkyl allyl ethers.[3][14]

Other Deprotection Methods

-

Oxidative Cleavage: Involves hydroxylation of the double bond followed by periodate (B1199274) scission.[1]

-

Reductive Cleavage: Can be achieved using reagents like samarium(II) iodide.[15]

-

Acidic Cleavage: Strong acids like HBr or HI can cleave ethers, but this method lacks the selectivity of metal-catalyzed approaches.[16][17]

The following table compares various deprotection methods.

| Method / Reagents | Substrate Type | Conditions | Time | Yield (%) | Reference |

| Pd(PPh₃)₄ / K₂CO₃ | Aryl this compound | Methanol, Room Temp | 1-3 h | 82-97 | [14][15] |

| (PPh₃)₃RuCl₂ / DIPEA then HgCl₂/HgO | O-allyl glycoside | Toluene, Reflux then aq. Acetone | 4 h | ~90 | [12] |

| KOtBu then Acid | General allyl ethers | DMSO then H₃O⁺ | - | High | |

| SmI₂ / i-PrNH₂ | General allyl ethers | THF, 0 °C | - | High | |

| NaI / DMSO | Aryl this compound | 130 °C | 1-4 h | High (99) | [18] |

| Ni-H precatalyst / Brønsted acid | O- and N-allyl groups | - | - | High | [1] |

Experimental Protocols

Synthesis of Allyl Phenyl Ether (Williamson Synthesis)

This protocol is adapted from procedures utilizing potassium carbonate as the base in acetone.

Materials:

-

Phenol (1.0 eq)

-

Allyl bromide (1.1 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetone (anhydrous)

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

Standard workup and purification equipment

Procedure:

-

To a round-bottom flask charged with phenol and anhydrous acetone, add anhydrous potassium carbonate.

-

Add allyl bromide to the stirring suspension.

-

Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within 8 hours.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Rinse the filter cake with additional acetone.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The crude residue can be purified by vacuum distillation to yield pure allyl phenyl ether.

Deprotection of an Aryl this compound using Pd(PPh₃)₄

This protocol describes a mild, palladium-catalyzed deprotection under basic conditions.[15][19]

Materials:

-

Aryl this compound (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Methanol (dry)

-

Schlenk flask or flame-dried round-bottom flask with an inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the aryl this compound in dry methanol.

-

Add potassium carbonate to the solution.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.[15]

-

Upon completion (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the deprotected phenol.[15]

Applications in Drug Development and Complex Synthesis

The this compound functional group is a powerful tool in the synthesis of complex, biologically active molecules.

-

Orthogonal Protection: The unique deprotection conditions for allyl ethers allow them to be used in concert with other protecting groups (e.g., benzyl, silyl (B83357) ethers) that are cleaved under different conditions (e.g., hydrogenolysis, fluoride (B91410) ions). This "orthogonal" strategy is critical in multi-step synthesis.[1]

-

Introduction of Functionality: The double bond of the allyl group can be functionalized via reactions like epoxidation, dihydroxylation, or ozonolysis, allowing for the introduction of new reactive handles into a molecule.[20][21]

-

Claisen Rearrangement: Aryl allyl ethers are precursors for the Claisen rearrangement, a powerful thermal or Lewis acid-catalyzed[15][15]-sigmatropic rearrangement that forms C-C bonds and leads to ortho-allyl phenols, which are important synthetic intermediates.[10][22]

-

Polymer and Materials Science: Allyl ethers are used as monomers and crosslinking agents in the synthesis of functional polymers and hydrogels for applications like drug delivery.[21]

Conclusion

The this compound functional group offers a unique combination of stability and versatile reactivity. Its reliability as a protecting group for hydroxyl functions is well-established, supported by a diverse array of mild and highly selective deprotection methods, particularly those catalyzed by transition metals. The quantitative data and detailed protocols provided in this guide underscore the practicality and efficiency of employing allyl ethers in complex synthetic campaigns. For researchers in drug discovery and development, a thorough understanding of the characteristics and manipulation of the this compound group is essential for the strategic design and successful execution of synthetic routes to novel therapeutic agents.

References

- 1. Allyl Ethers [organic-chemistry.org]

- 2. fiveable.me [fiveable.me]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ias.ac.in [ias.ac.in]

- 5. This compound CAS#: 557-40-4 [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Allyl ethyl ether | C5H10O | CID 11191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Allyl Ethyl Ether [myskinrecipes.com]

- 9. books.rsc.org [books.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods [mdpi.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. tandfonline.com [tandfonline.com]

- 19. benchchem.com [benchchem.com]

- 20. nbinno.com [nbinno.com]

- 21. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

Allyl ether molecular structure and properties

An In-depth Technical Guide to Diallyl Ether: Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithis compound (DAE), also known as 3,3'-oxybis(1-propene), is an unsaturated ether that serves as a valuable building block in organic synthesis and polymer chemistry. Its two reactive allyl groups and the central ether linkage bestow upon it a unique chemical versatility. This document provides a comprehensive technical overview of the molecular structure, physicochemical properties, reactivity, and biological interactions of dithis compound, with a focus on its relevance to research and development.

Molecular Structure and Conformation

Dithis compound consists of two allyl groups (CH₂=CH-CH₂–) linked by an oxygen atom. The central oxygen atom is sp³ hybridized, resulting in a bent molecular geometry similar to water and other ethers.[1][2] The steric bulk of the two allyl groups, however, causes the C-O-C bond angle to be slightly larger than the ideal tetrahedral angle of 109.5°. For instance, the analogous C-O-C angle in allyl ethyl ether is calculated to be around 113°.[3]

The molecule's flexibility, arising from single-bond rotations around the C-O and C-C bonds, leads to a complex conformational landscape. Computational and rotational spectroscopy studies have identified at least nine stable, low-energy conformers for dithis compound in the gas phase.[4][5][6] This conformational richness is a key feature of its molecular structure, influenced by a balance of steric effects and hyperconjugative interactions between the oxygen lone pairs and the allyl side chains.[6]

Structural Parameters

| Parameter | Typical Value | Notes |

| Molecular Formula | C₆H₁₀O[7] | - |

| Structure | (CH₂=CHCH₂)₂O[7] | Two allyl groups linked by an oxygen atom. |

| C-O-C Bond Angle | ~113°[3] | Larger than the 109.5° tetrahedral angle due to steric repulsion between the allyl groups.[1] |

| C=C Bond Length | ~1.34 Å | Typical for a carbon-carbon double bond. |

| C-C Bond Length | ~1.50 Å | Typical for a carbon-carbon single bond adjacent to a double bond. |

| C-O Bond Length | ~1.42 Å | Typical for a carbon-oxygen single bond in an ether. |

Physicochemical Properties

Dithis compound is a colorless, highly flammable liquid with a characteristic radish-like odor.[7][8][9] It is less dense than water and only slightly soluble in it.[7][10]

| Property | Value | Reference(s) |

| Molecular Weight | 98.14 g/mol | [7] |

| CAS Number | 557-40-4 | [7] |

| Appearance | Colorless liquid | [7][10] |

| Boiling Point | 94-95 °C | [9][11] |

| Melting Point | -6 °C | [10] |

| Density | 0.803 g/mL at 25 °C | [11] |

| Refractive Index (n²⁰/D) | 1.416 | [11] |

| Flash Point | -7 °C (-6 °C) | [10][11] |

| Vapor Pressure | 5.79 kPa at 20 °C | [10] |

| Vapor Density | 3.4 (air = 1) | [10] |

| Solubility in Water | Insoluble / None | [10] |

Reactivity and Applications

The reactivity of dithis compound is dominated by the chemistry of its two functional groups: the alkene and the ether linkage.

-

Alkene Reactivity : The double bonds can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation.[12] This reactivity is exploited in polymer chemistry, where dithis compound can act as a monomer or cross-linking agent.

-

Ether Linkage : While generally stable, the ether bond can be cleaved under harsh conditions. A significant safety concern is the propensity of dithis compound to form explosive peroxides upon exposure to air and light.[8][10] Therefore, it must be handled with care, and distillation should only be performed after checking for and eliminating any peroxides.[10]

-

Protecting Group Chemistry : In organic synthesis, the allyl group is often used as a protecting group for alcohols due to its stability under both acidic and basic conditions. Dithis compound itself is not a protecting group, but its chemistry is central to understanding the cleavage of allyl ethers from protected alcohols, which often involves transition metal catalysts.

Applications:

-

Used as a chemical intermediate to make other chemicals.[7][8]

-

Component in the synthesis of polymers and resins.[12]

-

Its derivatives have applications as modifiers for elastomers and adhesives.[12]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of dithis compound.

Synthesis: Williamson Ether Synthesis

The Williamson ether synthesis is the most common method for preparing symmetrical and unsymmetrical ethers.[13][14] For dithis compound, this involves the Sₙ2 reaction between an allyl halide and an allyl alkoxide.

Reaction Scheme:

-

Alkoxide Formation: CH₂=CHCH₂OH + NaH → CH₂=CHCH₂O⁻Na⁺ + H₂

-

Sₙ2 Reaction: CH₂=CHCH₂O⁻Na⁺ + CH₂=CHCH₂Br → (CH₂=CHCH₂)₂O + NaBr

Detailed Protocol:

-

Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

Reagents: In the flask, place a dispersion of sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

-

Alkoxide Formation: Cool the flask to 0 °C using an ice bath. Add allyl alcohol (1.0 equivalent) dissolved in anhydrous THF dropwise via the dropping funnel to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Nucleophilic Substitution: Add allyl bromide (1.05 equivalents) dropwise to the freshly prepared sodium allyloxide solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After cooling to room temperature, quench the reaction by carefully adding water to destroy any unreacted NaH. Transfer the mixture to a separatory funnel and add more water and diethyl ether.

-

Extraction: Separate the layers. Wash the organic layer sequentially with water and then with a saturated sodium chloride (brine) solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude dithis compound.

Purification: Fractional Distillation

Crude dithis compound can be purified by fractional distillation due to its relatively low boiling point and to separate it from unreacted starting materials or side products like allyl alcohol.[15][16][17]

Detailed Protocol:

-

Peroxide Test (CRITICAL): Before heating, test the crude product for the presence of peroxides using peroxide test strips. If peroxides are present, they must be quenched (e.g., by washing with a freshly prepared ferrous sulfate solution) before proceeding.

-

Apparatus: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask. Ensure all joints are properly sealed.[15]

-

Distillation: Place the crude dithis compound and a few boiling chips or a magnetic stir bar into the distillation flask. Heat the flask gently using a heating mantle.[15]

-

Fraction Collection: Discard any initial low-boiling forerun. Collect the fraction that distills at a stable temperature corresponding to the boiling point of dithis compound (94-95 °C at atmospheric pressure).[15][16]

-

Completion: Stop the distillation when the temperature begins to rise significantly or when only a small amount of residue remains in the flask.[15]

Analysis and Characterization

Standard spectroscopic methods are used to confirm the identity and purity of dithis compound.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used to assess purity and confirm the molecular weight. The mass spectrum will show a molecular ion peak (M⁺) at m/z = 98, along with characteristic fragmentation patterns.[7]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will display characteristic peaks for the C=C bond (around 1645 cm⁻¹), the =C-H bonds (around 3080 cm⁻¹), and the C-O-C ether linkage (a strong band around 1100 cm⁻¹).[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a unique fingerprint. Expected signals include a multiplet around 5.9 ppm for the vinylic proton (-CH=), a multiplet around 5.2 ppm for the terminal vinylic protons (=CH₂), and a doublet around 4.0 ppm for the methylene (B1212753) protons adjacent to the oxygen (-O-CH₂-).[7][18]

-

¹³C NMR: The carbon NMR spectrum will show three distinct signals: one for the methylene carbon adjacent to the oxygen (~72 ppm), one for the terminal alkene carbon (~117 ppm), and one for the internal alkene carbon (~135 ppm).[19]

-

Biological Activity and Relevance in Drug Development

While primarily a synthetic reagent, dithis compound has shown significant biological activity as an inhibitor of cytochrome P450 2E1 (CYP2E1).[20] The CYP2E1 enzyme is crucial in the metabolism of numerous xenobiotics, including ethanol (B145695) and drugs like acetaminophen (B1664979). However, it is also responsible for metabolically activating these substances into toxic byproducts that can cause cellular damage, particularly in the liver.

A study comparing dithis compound to the well-known CYP2E1 inhibitor diallyl sulfide (B99878) (DAS) found that dithis compound is a more potent inhibitor, with lower Kᵢ (3.1 µmol/L) and IC₅₀ (6.3 µmol/L) values.[20] This suggests that dithis compound could be a valuable tool for in vitro studies involving CYP2E1 inhibition and may serve as a lead compound for developing agents that protect against CYP2E1-mediated toxicity.[20]

Caption: Dithis compound's Inhibition of the CYP2E1 Metabolic Pathway.

This diagram illustrates how dithis compound acts as a potent inhibitor of the CYP2E1 enzyme. By blocking the enzyme's active site, it prevents the metabolic conversion of substrates like acetaminophen into toxic metabolites, thereby mitigating the risk of cellular damage and hepatotoxicity. This mechanism of action is of significant interest in toxicology and drug development.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. quora.com [quora.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Dithis compound | C6H10O | CID 11194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DIthis compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. echemi.com [echemi.com]

- 10. ICSC 1071 - DIthis compound [inchem.org]

- 11. This compound Dithis compound [sigmaaldrich.com]

- 12. growingscience.com [growingscience.com]

- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. benchchem.com [benchchem.com]

- 16. omicsonline.org [omicsonline.org]

- 17. longdom.org [longdom.org]

- 18. researchgate.net [researchgate.net]

- 19. This compound(557-40-4) 13C NMR [m.chemicalbook.com]

- 20. researchgate.net [researchgate.net]

physical and chemical properties of allyl methallyl ether

An In-depth Technical Guide on the Core Physical and Chemical Properties of Allyl Methallyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . Intended for researchers, scientists, and drug development professionals, this document details the core characteristics of this bifunctional molecule, outlines experimental protocols for its synthesis and analysis, and presents key data in a structured format for ease of reference and comparison.

Physical Properties

Allyl meththis compound is a colorless liquid. It possesses two reactive double bonds and an ether linkage, making it a versatile building block in organic synthesis and polymer chemistry.

Table 1: Physical and Chemical Properties of Allyl Meththis compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O | |

| Molecular Weight | 112.17 g/mol | |

| Exact Mass | 112.088815002 Da | |

| Density | 0.798 g/cm³ | |

| Boiling Point | 122.3 °C at 760 mmHg | |

| Flash Point | 13.6 °C | |

| Refractive Index | 1.419 | |

| Vapor Pressure | 16.9 mmHg at 25°C | |

| XLogP3 | 2 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 4 |

Chemical Properties and Reactivity

The chemical nature of allyl meththis compound is defined by the presence of two distinct olefinic groups and an ether linkage, which allows for a variety of chemical transformations. This bifunctionality makes it a valuable monomer, crosslinking agent, and synthetic intermediate.

Williamson Ether Synthesis

The most common method for synthesizing allyl meththis compound is the Williamson ether synthesis. This Sₙ2 reaction involves the nucleophilic substitution of a halide by an alkoxide. There are two primary pathways for this synthesis:

-

Pathway A: The reaction of sodium allyloxide with methallyl chloride.

-

Pathway B: The reaction of sodium methallyloxide with allyl chloride.

A phase-transfer catalyzed (PTC) method can also be employed, which may offer milder reaction conditions and simplified procedures.

Claisen Rearrangement

Upon heating, allyl ethers like allyl meththis compound can undergo a-sigmatropic rearrangement known as the Claisen rearrangement. This reaction is a powerful method for forming carbon-carbon bonds in a stereospecific manner, resulting in a γ,δ-unsaturated carbonyl compound.

Polymerization and Crosslinking

Due to its two reactive double bonds, allyl meththis compound can be used as a monomer in copolymerization reactions to introduce pendant allyl and methallyl groups into a polymer backbone. These functional groups can then be further modified, for instance, through thiol-ene click chemistry. Its bifunctionality also makes it a suitable crosslinking agent, particularly in the formation of hydrogels for applications such as controlled drug release.

Reactivity of Allyl vs. Methallyl Groups

The reactivity of the allyl and methallyl groups can differ due to steric and electronic effects. The methyl group on the methallyl double bond introduces steric hindrance, which can impede the approach of bulky reactants. Conversely, the methyl group is weakly electron-donating, which can increase the electron density of the methallyl double bond, making it more nucleophilic and potentially more reactive towards electrophiles. In radical additions, steric hindrance is often the dominant factor.

Experimental Protocols

Synthesis of Allyl Meththis compound via Williamson Ether Synthesis

This protocol is a representative example and can be adapted based on specific laboratory conditions and desired scale.

Materials:

-

Methallyl alcohol

-

Sodium hydride (NaH) or other suitable base

-

Allyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Alkoxide Formation:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a stirred suspension of sodium hydride in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of methallyl alcohol in anhydrous diethyl ether to the cooled suspension via the dropping funnel.

-

After

-

Allyl Ethers as Protecting Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of multi-step organic synthesis, particularly within pharmaceutical and natural product chemistry, the strategic use of protecting groups is a fundamental concept.[1] A protecting group temporarily masks a reactive functional group, allowing for chemical transformations to be carried out selectively at other positions of a complex molecule.[1] Among the diverse arsenal (B13267) of protecting groups for hydroxyl moieties, the allyl ether stands out for its unique combination of stability and mild cleavage conditions, rendering it an invaluable tool for synthetic chemists.[2][3]

This technical guide provides a comprehensive overview of the use of allyl ethers as protecting groups for alcohols. It will cover the core principles of their introduction and cleavage, their stability profile, and their role in orthogonal protection strategies. Detailed experimental protocols for key transformations, quantitative data on reaction parameters, and mechanistic diagrams are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for the successful implementation of this versatile protecting group.

Core Concepts: Stability and Orthogonality

The utility of the this compound protecting group stems from its distinct stability profile. Allyl ethers are robust under a wide variety of reaction conditions, including strongly acidic and basic environments, and are stable to many oxidizing and reducing agents as well as nucleophiles.[2] This stability allows for a broad range of chemical manipulations to be performed on the protected substrate without affecting the masked hydroxyl group.

A key advantage of the this compound is its orthogonality to many other common protecting groups.[2] Orthogonal protecting groups can be selectively removed in any order with specific reagents and conditions that do not affect other protecting groups present in the molecule.[4] For instance, the palladium-catalyzed cleavage of an this compound can be achieved without disturbing acid-labile groups like tert-butyloxycarbonyl (tBoc) or silyl (B83357) ethers, base-labile groups like 9-fluorenylmethoxycarbonyl (Fmoc), or groups removed by hydrogenolysis such as benzyl (B1604629) ethers.[5] This orthogonality is crucial for the efficient synthesis of complex molecules with multiple functional groups.[5]

Introduction of Allyl Ethers: Protection of Alcohols

The most common method for the introduction of an this compound protecting group is the Williamson ether synthesis.[6] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and attacks an allyl halide, typically allyl bromide, in an SN2 reaction.[3][7]

General Reaction Scheme:

R-OH + Base → R-O⁻ R-O⁻ + CH₂=CHCH₂-Br → R-O-CH₂CH=CH₂

The choice of base and solvent is critical and depends on the substrate's sensitivity. Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium tert-butoxide (KOtBu).[2][7]

Caption: Williamson ether synthesis for alcohol protection.

Experimental Protocol: Protection of a Primary Alcohol

This protocol describes the allylation of a generic primary alcohol using sodium hydride and allyl bromide.

Materials:

-

Primary alcohol (1.0 equiv)

-

Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

-

Allyl bromide (1.2 equiv)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve the alcohol (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Cool the solution to 0 °C using an ice bath.[2]

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.[2]

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.[2]

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.[2]

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with ethyl acetate (3 x).[2]

-

Combine the organic layers and wash with water and then brine.[2]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure this compound.[2]

| Substrate Type | Reagents | Solvent | Temperature | Time | Yield (%) |

| Primary Alcohol | NaH, Allyl Bromide | THF | 0 °C to RT | 12-16 h | 85-95 |

| Secondary Alcohol | NaH, Allyl Bromide | DMF | 0 °C to RT | 12-24 h | 70-90 |

| Phenol | K₂CO₃, Allyl Bromide | Acetone | Reflux | 4-8 h | 90-98 |

| Carbohydrate | KOH, Allyl Bromide | DMSO | RT | 6-12 h | 75-90 |

Note: Yields are representative and can vary depending on the specific substrate and reaction conditions.

Cleavage of Allyl Ethers: Deprotection Strategies

The selective cleavage of the this compound is a key advantage of this protecting group. Deprotection can be achieved under very mild conditions, most commonly through transition metal catalysis or a two-step isomerization-hydrolysis sequence.[2]

Transition Metal-Catalyzed Deprotection

Palladium(0) catalysts are widely used for the cleavage of allyl ethers. The mechanism involves the formation of a π-allyl palladium(II) complex, which is then trapped by a nucleophilic scavenger.[8][9]

References

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. ias.ac.in [ias.ac.in]

- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 9. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

Allyl Glycidyl Ether: A Comprehensive Technical Guide to its Reactivity and Applications

For Researchers, Scientists, and Drug Development Professionals

Allyl glycidyl (B131873) ether (AGE) is a versatile bifunctional molecule that has garnered significant attention across various scientific disciplines, including polymer chemistry, materials science, and drug development. Its unique structure, featuring both a reactive epoxy ring and an allyl group, allows for a wide range of chemical transformations, making it an invaluable building block for the synthesis of functional materials. This technical guide provides an in-depth overview of the reactivity and diverse applications of AGE, with a focus on its utility for researchers and professionals in the field of drug development.

Core Properties of Allyl Glycidyl Ether

Allyl glycidyl ether is a colorless liquid with a characteristic odor.[1] Its dual functionality is the cornerstone of its chemical versatility, enabling selective reactions at either the epoxide or the alkene moiety.[2] This allows for the design of complex macromolecular architectures and functionalized surfaces.

Physical and Chemical Properties

A summary of the key physical and chemical properties of allyl glycidyl ether is presented in Table 1. This data is essential for its safe handling and for the design of experimental procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₂ | [3] |

| Molecular Weight | 114.14 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Pleasant, characteristic | [1] |

| Boiling Point | 153.9 °C at 760 mmHg | [3] |

| Melting Point | -100 °C | |

| Density | 0.962 - 0.970 g/mL at 20-25 °C | [3] |

| Refractive Index | 1.4304 - 1.4348 at 20-30 °C | [3] |

| Vapor Pressure | 3.6 - 4.7 mmHg at 20-25 °C | [4] |

| Flash Point | 48.5 - 57.2 °C | [3][5] |

| Water Solubility | 14% (20 °C) | |

| Solubility in Organics | Miscible with acetone, toluene, octane |

Reactivity of Allyl Glycidyl Ether

The reactivity of AGE is characterized by the independent or sequential reactions of its two functional groups: the epoxide ring and the allyl group. This dual reactivity allows for a wide array of chemical modifications and polymerizations.[6]

Reactions of the Epoxide Ring

The strained three-membered ether ring of the epoxide is susceptible to nucleophilic attack, leading to ring-opening. This reaction can be catalyzed by both acids and bases.

-

Nucleophilic Ring-Opening: The epoxide ring of AGE readily reacts with nucleophiles such as alcohols, amines, and thiols.[6] This reaction is fundamental to its use as a reactive diluent and crosslinker in epoxy resins.[6] In the context of bioconjugation and drug delivery, the epoxide can be opened by functional groups on biomolecules, such as the amine groups in proteins or gelatin, to form stable covalent linkages.[7][8]

-

Polymerization: AGE can undergo ring-opening polymerization (ROP) to form poly(allyl glycidyl ether) (PAGE), a versatile polyether with pendant allyl groups.[9] Both anionic and cationic ROP methods can be employed.[10][11] Anionic ROP, in particular, offers excellent control over molecular weight and dispersity, leading to well-defined polymer architectures.[10]

Reactions of the Allyl Group

The terminal double bond of the allyl group provides a platform for a variety of addition reactions.

-

Thiol-Ene "Click" Chemistry: The allyl group readily participates in thiol-ene reactions, a highly efficient and versatile "click" chemistry approach.[10][12] This reaction is often initiated by UV light or a radical initiator and allows for the straightforward introduction of a wide range of functionalities onto the poly(allyl glycidyl ether) backbone.[10][13] This is particularly useful for attaching targeting ligands, drugs, or imaging agents.[12]

-

Radical Polymerization: The allyl group can undergo radical polymerization, often in copolymerization with other vinyl monomers, to create crosslinked networks or block copolymers.[2]

-

Hydrosilylation: The alkene can react with siloxanes in the presence of a catalyst, a process known as hydrosilylation.[14] This reaction is used to produce silane (B1218182) coatings for various applications, including in the electronics industry.[14]

-

Other Addition Reactions: The allyl group can also undergo other typical alkene reactions such as halogenation, epoxidation, and hydroboration.[6]

Applications of Allyl Glycidyl Ether

The unique reactivity of AGE makes it a valuable component in a wide range of applications, from industrial coatings and adhesives to advanced biomedical materials.[2][3][15]

Industrial Applications

-

Reactive Diluent: In epoxy resin formulations, AGE acts as a reactive diluent, reducing viscosity and improving handling characteristics without compromising the final mechanical properties of the cured material.[6]

-

Crosslinking Agent: The bifunctionality of AGE allows it to act as a crosslinking agent, enhancing the durability and thermal stability of polymers.[3]

-

Adhesives and Sealants: AGE is a key ingredient in the formulation of high-performance adhesives and sealants.[2][15]

-

Coatings: It is used in the production of coatings for various industries, including automotive and aerospace, providing excellent corrosion and UV resistance.[15]

-

Stabilizer: AGE can be used as a stabilizer for chlorinated solvents.[3]

Applications in Drug Development and Biomedical Research

The biocompatibility and functionalizability of polymers derived from AGE have made them attractive candidates for various biomedical applications.

-

Drug Delivery: Poly(allyl glycidyl ether) and its copolymers can be functionalized with drugs, targeting moieties, and imaging agents through their pendant allyl groups.[9][12] These functionalized polymers can self-assemble into nanoparticles or micelles for the targeted delivery of therapeutics.[2][16] For instance, amphiphilic block copolymers containing PAGE have been investigated for the co-delivery of chemotherapeutic agents like doxorubicin (B1662922) and paclitaxel.[16]

-

Tissue Engineering: The ability to form crosslinked hydrogels makes AGE-derived polymers suitable for tissue engineering scaffolds.[9]

-

Bioconjugation: The reactive epoxide group of AGE can be used to immobilize biomolecules, such as proteins and enzymes, onto surfaces or into polymer matrices.[7]

-

Cryopreservation: Polyampholytes derived from poly(allyl glycidyl ether) have shown promise in the cryopreservation of living cells, offering a potentially less toxic alternative to traditional cryoprotectants like DMSO.[17]

Experimental Protocols

Synthesis of Allyl Glycidyl Ether

A common laboratory-scale synthesis of allyl glycidyl ether involves the reaction of allyl alcohol with epichlorohydrin (B41342) in the presence of a base and a phase transfer catalyst.[10]

Materials:

-

Allyl alcohol

-

Epichlorohydrin

-

Sodium hydroxide (B78521) (NaOH)

-

Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bisulfate)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Brine (saturated NaCl solution)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, combine allyl alcohol and the phase transfer catalyst.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a concentrated aqueous solution of NaOH to the flask.

-

Add epichlorohydrin dropwise from the addition funnel, maintaining the reaction temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete, add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to obtain pure allyl glycidyl ether.[10]

Anionic Ring-Opening Polymerization of Allyl Glycidyl Ether

This protocol describes a general procedure for the anionic ring-opening polymerization of AGE to synthesize poly(allyl glycidyl ether).[10]

Materials:

-

Allyl glycidyl ether (AGE), freshly distilled

-

Initiator (e.g., potassium naphthalenide or an alkoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or dioxane)

-

Terminating agent (e.g., acidified methanol)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the initiator in the anhydrous solvent.

-

Add the freshly distilled AGE monomer to the initiator solution via syringe.

-

Allow the polymerization to proceed at the desired temperature. The reaction temperature can influence the degree of isomerization of the allyl side chains.[12]

-

Monitor the reaction progress by taking aliquots and analyzing them by techniques such as ¹H NMR spectroscopy or size-exclusion chromatography (SEC).

-

Once the desired molecular weight is achieved or the monomer is consumed, terminate the polymerization by adding the terminating agent.

-

Precipitate the polymer in a non-solvent (e.g., cold hexanes or methanol).

-

Isolate the polymer by filtration or centrifugation and dry it under vacuum.

Post-Polymerization Modification via Thiol-Ene "Click" Chemistry

This protocol outlines the functionalization of poly(allyl glycidyl ether) with a thiol-containing molecule using a photoinitiated thiol-ene reaction.[10]

Materials:

-

Poly(allyl glycidyl ether) (PAGE)

-

Thiol-containing molecule of interest

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Anhydrous solvent (e.g., THF or dichloromethane)

Procedure:

-

In a quartz reaction vessel, dissolve PAGE, the thiol-containing molecule (in slight excess relative to the allyl groups), and the photoinitiator in the anhydrous solvent.

-

Degas the solution by bubbling with an inert gas (e.g., argon) for 30 minutes to remove oxygen, which can inhibit the radical reaction.

-

Expose the reaction mixture to UV light (e.g., 365 nm) for a specified period to initiate the reaction.

-

Monitor the disappearance of the allyl proton signals by ¹H NMR spectroscopy to determine the extent of the reaction.

-

After completion, precipitate the functionalized polymer in a non-solvent to remove unreacted reagents and the photoinitiator byproducts.

-

Dry the purified functionalized polymer under vacuum.[10]

Visualizing Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate some of the key chemical transformations and workflows involving allyl glycidyl ether.

Caption: Synthesis of Allyl Glycidyl Ether from Allyl Alcohol and Epichlorohydrin.

Caption: Workflow for the synthesis and functionalization of poly(allyl glycidyl ether).

Caption: The dual reactivity pathways of allyl glycidyl ether.

Safety and Handling

Allyl glycidyl ether is a flammable liquid and is considered hazardous.[4][18] It is harmful if swallowed or inhaled and can cause skin and eye irritation.[19][20] Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this chemical.[18][21] It should be stored in a cool, dry, well-ventilated area away from sources of ignition.[20][22] It is also important to note that AGE is a peroxidizable compound and may form explosive peroxides upon storage, especially in the presence of air and light.[4]

Conclusion

Allyl glycidyl ether is a highly valuable and versatile chemical building block with a broad spectrum of applications. Its dual functionality, comprising a reactive epoxide ring and an allyl group, provides a rich platform for a multitude of chemical transformations. For researchers, scientists, and drug development professionals, polymers and materials derived from AGE offer exciting opportunities for the creation of advanced drug delivery systems, functional biomaterials, and innovative therapeutic strategies. A thorough understanding of its reactivity, coupled with safe handling practices, will continue to drive new discoveries and applications for this remarkable molecule.

References

- 1. Allyl glycidyl ether | C6H10O2 | CID 7838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Allyl glycidyl ether - Wikipedia [en.wikipedia.org]

- 3. nagaseamerica.com [nagaseamerica.com]

- 4. ALLYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. yg-chem.co.jp [yg-chem.co.jp]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. atamankimya.com [atamankimya.com]

- 15. What is allyl glycidyl ether used for [hbjhchem.com]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. gelest.com [gelest.com]

- 19. echemi.com [echemi.com]

- 20. njchm.com [njchm.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. exsyncorp.com [exsyncorp.com]

The Claisen Rearrangement of Allyl Ethers: A Core Mechanism in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Claisen rearrangement, a cornerstone of synthetic organic chemistry, is a powerful[1][1]-sigmatropic rearrangement that transforms allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds.[1][2][3][4][5] First discovered by Rainer Ludwig Claisen in 1912, this reaction has become an indispensable tool for carbon-carbon bond formation, particularly in the synthesis of complex natural products and pharmaceuticals.[1][4] Its concerted, pericyclic mechanism allows for a high degree of stereocontrol, making it a highly predictable and reliable synthetic method.[6][7][8] This technical guide provides a comprehensive overview of the core mechanism of the Claisen rearrangement in allyl ethers, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Core Mechanism: A Concerted Pericyclic Journey

The Claisen rearrangement of an allyl vinyl ether is a thermally induced, intramolecular process that proceeds through a highly ordered, cyclic transition state.[9][10] The reaction involves the concerted breaking of a carbon-oxygen bond and the formation of a new carbon-carbon bond.[9][11] This transformation is energetically driven by the formation of a thermodynamically stable carbonyl group.[2][12]

The generally accepted mechanism involves a chair-like six-membered transition state, which minimizes steric interactions and dictates the stereochemical outcome of the reaction.[7][8][13] The suprafacial nature of the rearrangement, as predicted by the Woodward-Hoffmann rules, ensures a high degree of stereospecificity.[9] Evidence for the intramolecular nature of the reaction is supported by crossover experiments, which have shown no intermolecular product formation.[9] Furthermore, isotopic labeling studies, for instance using a 14C label at the C3 position of the allyl group, have confirmed that the allyl group inverts during the rearrangement, consistent with the proposed cyclic mechanism.[9][10]

While the concerted mechanism is widely accepted, the precise nature of the transition state can be influenced by substituents and solvent, with some studies suggesting the possibility of asynchronous or even stepwise pathways in certain cases.[14]

Key Mechanistic Insights from Experimental Data

Activation Parameters

The Claisen rearrangement typically requires elevated temperatures to overcome the activation barrier.[9] The activation energy (Ea) and entropy of activation (ΔS‡) provide valuable insights into the transition state.

| Substrate Type | Solvent | Activation Energy (Ea) (kcal/mol) | Entropy of Activation (ΔS‡) (cal/mol·K) | Reference |

| Allyl p-Tolyl Ether | Diphenyl Ether | 32.5 | -11.6 | [15] |

| Allyl Phenyl Ether | N,N-Diethylaniline | 31.2 | -12.2 | [15] |

| Substituted Phenyl Allyl Ethers | Carbitol/Diphenyl Ether | 29.6 - 34.9 | Not Specified | [16] |

Table 1: Activation parameters for the Claisen rearrangement of various allyl ethers.

Kinetic Isotope Effects (KIEs)

Kinetic isotope effects are a powerful tool for probing the transition state structure of a reaction.[17] By replacing an atom with its heavier isotope, changes in the reaction rate can reveal information about bond breaking and bond formation in the rate-determining step. In the Claisen rearrangement, KIEs have been used to support the concerted mechanism and to refine the geometry of the transition state.

| Isotopic Substitution | kH/kD or kL/kH | Interpretation | Reference |

| Deuterium at C4 of allyl vinyl ether | 1.092 | Indicates some C-H bond weakening in the transition state. | |

| Deuterium at C6 of allyl vinyl ether | 1/1.025 (inverse) | Suggests a change in hybridization at this position. | |

| 14C at C2, C4, and C6 of allyl vinyl ether | Varied | Consistent with a concerted mechanism. | |

| 18O in allyl vinyl ether | Varied | Provides evidence for C-O bond cleavage in the transition state. |

Table 2: Kinetic Isotope Effects (KIEs) in the Claisen Rearrangement.

Substituent and Solvent Effects

The rate of the Claisen rearrangement is significantly influenced by the electronic nature of substituents on the allyl vinyl ether skeleton. Electron-donating groups on the vinyl moiety and electron-withdrawing groups on the allyl moiety generally accelerate the reaction.[13]

Polar solvents tend to accelerate the Claisen rearrangement.[1][9] Hydrogen-bonding solvents show the most significant rate enhancements. For instance, ethanol/water mixtures can lead to rate constants that are 10-fold higher than those in sulfolane.[9] This is attributed to the stabilization of a more polar transition state.[3]

| Solvent | Relative Rate Constant |

| Sulfolane | 1 |

| Anisole | 2.3 |

| N-Methylpyrrolidone | 11.4 |

| Methanol | 48.7 |

| Ethylene Glycol | 158 |

| Water | 730 |

Table 3: Relative rate constants for the Claisen rearrangement of allyl p-tolyl ether in various solvents at 160°C.

Experimental Protocols

General Procedure for a Thermal Claisen Rearrangement

A solution of the allyl vinyl ether in a high-boiling, inert solvent (e.g., N,N-diethylaniline, decane, or diphenyl ether) is heated to reflux (typically 180-250 °C). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature and the product is isolated by distillation or column chromatography.

Protocol for a Lewis Acid-Catalyzed Claisen Rearrangement

To a solution of the allyl vinyl ether in a dry, aprotic solvent (e.g., dichloromethane (B109758) or toluene) at a reduced temperature (e.g., -78 °C or 0 °C) is added a Lewis acid (e.g., TiCl4, BF3·OEt2, or AlCl3) dropwise. The reaction mixture is stirred at the same temperature or allowed to warm to room temperature. The reaction is monitored by TLC or GC. Upon completion, the reaction is quenched with a suitable reagent (e.g., water, saturated aqueous NaHCO3, or saturated aqueous Rochelle's salt). The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Protocol for Kinetic Isotope Effect Measurement

A mixture of the isotopically labeled and unlabeled starting materials of a known ratio is subjected to the Claisen rearrangement conditions. The reaction is stopped at a low conversion (typically <10%). The isotopic ratio of the remaining starting material and the product is determined using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. The kinetic isotope effect is then calculated from the change in the isotopic ratios.[17]

Visualizing the Mechanism and Experimental Workflow

Caption: General mechanism of the Claisen rearrangement of an allyl vinyl ether.

Caption: A typical experimental workflow for a thermal Claisen rearrangement.

Caption: Influence of substituent electronic effects on the rate of the Claisen rearrangement.

Conclusion

The Claisen rearrangement of allyl ethers remains a vital transformation in organic synthesis. Its predictable, concerted mechanism, coupled with a deep understanding of stereochemical, electronic, and solvent effects, allows for its application in the stereoselective synthesis of complex molecules. For researchers in drug development and natural product synthesis, a thorough grasp of this rearrangement's mechanistic intricacies is crucial for its effective implementation in designing and executing synthetic strategies. The continued exploration of catalytic and asymmetric variants of the Claisen rearrangement promises to further expand its utility and power in the years to come.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. redalyc.org [redalyc.org]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π–Cu(ii) complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Claisen Rearrangement [organic-chemistry.org]

- 11. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 15. Modular synthesis of allyl vinyl ethers for the enantioselective construction of functionalized quaternary stereocenters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Allyl Protecting Group: A Comprehensive Technical Guide to its Stability and Application

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic selection and deployment of protecting groups are paramount to achieving high yields and chemo-selectivity. Among the arsenal (B13267) of protective functionalities available to the modern chemist, the allyl group stands out for its unique combination of stability and selective lability. This in-depth technical guide provides a comprehensive overview of the stability of the allyl protecting group under a variety of chemical environments, detailed experimental protocols for its application and removal, and a comparative analysis with other common protecting groups.

Core Principles of the Allyl Protecting Group